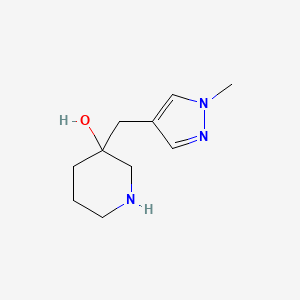

3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol

Beschreibung

Eigenschaften

Molekularformel |

C10H17N3O |

|---|---|

Molekulargewicht |

195.26 g/mol |

IUPAC-Name |

3-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol |

InChI |

InChI=1S/C10H17N3O/c1-13-7-9(6-12-13)5-10(14)3-2-4-11-8-10/h6-7,11,14H,2-5,8H2,1H3 |

InChI-Schlüssel |

KZEHQLFXGUFOMM-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C=N1)CC2(CCCNC2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The predominant synthetic approach to 3-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol involves alkylation of the piperidin-3-ol nucleus with a 1-methyl-1H-pyrazole-4-carboxaldehyde derivative or related pyrazole precursors. The reaction typically proceeds under basic conditions to facilitate nucleophilic substitution or reductive amination, depending on the exact starting materials and reagents used.

Typical Synthetic Procedure

-

- 1-Methyl-1H-pyrazole-4-carboxaldehyde or 1-methyl-1H-pyrazole

- Piperidin-3-ol (or protected derivatives)

-

- Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the hydroxyl and activate the nucleophile.

- Solvent: Dimethylformamide (DMF) is the preferred solvent due to its high polarity and ability to dissolve both organic and inorganic reagents.

- Temperature: Elevated temperatures (typically 80–120 °C) to promote alkylation.

-

- Alkylation via nucleophilic substitution on an activated pyrazole derivative or reductive amination if aldehyde functionality is present.

-

- After reaction completion, the mixture is cooled and diluted with water or an organic solvent.

- Extraction and purification by column chromatography or recrystallization yield the target compound.

Example Synthesis Outline (Based on Vulcanchem Data)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 1-Methyl-1H-pyrazole-4-carboxaldehyde + piperidin-3-ol, K2CO3, DMF, heat | Alkylation of pyrazole aldehyde with piperidin-3-ol under basic conditions | Moderate to good yields reported |

| 2 | Workup: aqueous extraction, solvent removal | Isolation of crude product | Purification by chromatography |

| 3 | Recrystallization or further purification | Obtain pure 3-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol | Product as solid, characterized by NMR and MS |

Alternative Synthetic Routes and Considerations

Reductive Amination: When starting from 1-methyl-1H-pyrazole-4-carboxaldehyde and piperidin-3-ol, a reductive amination approach can be employed using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) to form the methylene bridge.

Protection/Deprotection Strategies: If functional groups on piperidin-3-ol need protection (e.g., hydroxyl group), protecting groups like silyl ethers or carbamates may be introduced and later removed post-alkylation.

Catalysis and Microwave-Assisted Synthesis: Modern techniques such as microwave irradiation or catalytic systems (e.g., phase-transfer catalysts) can accelerate the reaction and improve yields.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Condition | Effect on Synthesis |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Deprotonates nucleophile, promotes alkylation |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, dissolves reagents |

| Temperature | 80–120 °C | Increases reaction rate and conversion |

| Reaction Time | 6–24 hours | Longer times improve conversion but may increase side products |

| Purification Method | Column chromatography or recrystallization | Ensures product purity |

| Yield Range | 50–80% (varies with conditions) | Dependent on reagent purity and reaction optimization |

Research Discoveries and Optimization Insights

Selectivity and Yield: Optimization of base equivalents and temperature is crucial to minimize side reactions such as over-alkylation or decomposition.

Solubility Considerations: The compound's solubility in organic solvents influences purification strategies. DMF and ethanol are commonly used solvents for recrystallization.

Biological Relevance: The hydroxyl group on the piperidine ring offers a handle for further derivatization, which has been exploited in medicinal chemistry to tune biological activity.

Scalability: The described alkylation method is amenable to scale-up, provided careful control of reaction parameters and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.

Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of 3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-one.

Reduction: Formation of 3-((1-Methyl-1h-pyrazolin-4-yl)methyl)piperidin-3-ol.

Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| 3-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol | 1.5–2.5 | Moderate (hydroxyl) | Moderate (methyl-pyrazole) |

| BI 1356 | 2.8 | Low | High (slow koff) |

| SR141716A | 5.0 | Low | High (chloro groups) |

Biologische Aktivität

The compound 3-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol is a derivative of piperidine and pyrazole, which has garnered interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, antibacterial activity, and other pharmacological applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol is , with a molecular weight of approximately 209.28 g/mol . The compound features a piperidine ring substituted with a pyrazole moiety, which is often associated with various biological activities.

Anticancer Activity

Recent studies indicate that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) .

Case Studies

- In Vitro Studies : A study evaluated the effects of several pyrazole derivatives on MDA-MB-231 cells. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations. Specifically, compounds containing the 1-methyl-pyrazole scaffold enhanced caspase-3 activity significantly, indicating their potential as anticancer agents .

- Molecular Modeling : Computational studies have suggested that 3-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol interacts favorably with target proteins involved in cancer progression. These interactions were modeled to predict binding affinities and possible mechanisms of action .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been documented. In particular, studies have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria .

Research Findings

A recent investigation highlighted that certain pyrazole-containing compounds demonstrated significant inhibitory effects against strains such as E. coli and S. aureus, suggesting their potential as antibacterial agents .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis route for 3-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol?

- Methodological Answer : A robust synthesis route often involves coupling pyrazole derivatives with piperidin-3-ol scaffolds. For example, describes a multi-step synthesis using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph3P) in tetrahydrofuran (THF) at 60°C, followed by deprotection with trifluoroacetic acid (TFA) . Key considerations include:

- Reagent Compatibility : Ensure DIAD and Ph3P are anhydrous to avoid side reactions.

- Temperature Control : Heating at 60°C optimizes coupling efficiency while minimizing decomposition.

- Purification : Use column chromatography or recrystallization (e.g., methanol) to isolate intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 3-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify characteristic peaks for the pyrazole ring (δ 7.5–8.0 ppm for pyrazole protons) and piperidin-3-ol (δ 3.0–4.0 ppm for CH2 and OH groups). highlights similar pyrazole-piperidine analogs with distinct aromatic and aliphatic proton splitting .

- IR Spectroscopy : Confirm OH stretching (~3200–3600 cm<sup>-1</sup>) and pyrazole C=N/C=C (~1500–1600 cm<sup>-1</sup>).

- Mass Spectrometry : Look for [M+H]<sup>+</sup> ions matching the molecular weight (e.g., calculated for C10H17N3O: 195.14 g/mol).

Q. What chromatographic methods are suitable for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for polar impurities. references impurity profiling of structurally similar piperidine derivatives using UV detection at 254 nm .

- TLC : Monitor reaction progress with silica gel plates (ethyl acetate/hexane, 1:1) and visualize under UV or iodine vapor.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed stereochemistry or conformational flexibility of 3-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is critical. For example:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : Apply SHELXL’s least-squares algorithms to resolve piperidine ring puckering or pyrazole-methyl group orientation . and demonstrate how SCXRD differentiates polymorphs in related piperidin-3-ol derivatives .

Q. What computational strategies (e.g., DFT, MD simulations) can predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes like SARS-CoV-2 PLpro ( references pyrazole-containing protease inhibitors) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS) over 100 ns to assess conformational changes.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps for hydrogen-bonding sites.

Q. How can reaction optimization address low yields in the alkylation of 1-Methyl-1H-pyrazole with piperidin-3-ol derivatives?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for C–N coupling (e.g., uses similar conditions for pyrazole-piperidine alkylation) .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize transition states.

- Kinetic Analysis : Use in-situ IR or LC-MS to identify rate-limiting steps and adjust reagent stoichiometry (e.g., excess DIAD in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.